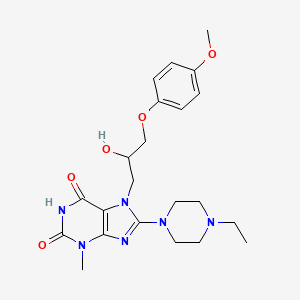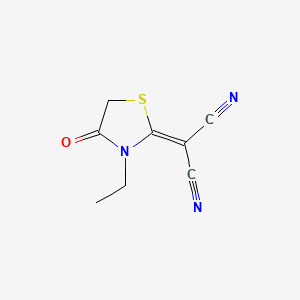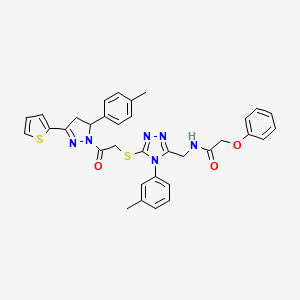
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of compounds with similar complexity often involves multi-step reactions, starting from basic aromatic or heterocyclic compounds. For example, the synthesis of related pyrazole and pyrimidine derivatives involves reactions with hydrazine hydrate in ethanol, and subsequent reactions to yield pyrazolo[1,5-a]pyrimidine derivatives (Hassan, Hafez, & Osman, 2014). Such synthetic routes could potentially be adapted for the synthesis of the target compound, emphasizing the importance of functional group transformations and the use of specific reagents to achieve desired structures.
Molecular Structure Analysis
The molecular structure of complex organic compounds like the one is determined through techniques like X-ray crystallography, NMR, and MS. These techniques help in understanding the arrangement of atoms within the molecule and the nature of its three-dimensional conformation. For instance, the crystal structure of related compounds has been analyzed to reveal their configuration and potential for intermolecular interactions, which are critical for biological activity (Lu et al., 2021).
Chemical Reactions and Properties
Chemical properties of such compounds are influenced by their functional groups, which dictate their reactivity towards various reagents. The presence of amino, carboxamide, and methoxy groups can lead to diverse reactions, including condensation, nucleophilic substitution, and more. For example, compounds with similar structural motifs have been synthesized through reactions involving isocyanates and amines, showcasing their reactivity and the types of chemical transformations they can undergo (Hao et al., 2017).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often determined experimentally and are influenced by the molecular structure. Understanding the physical properties helps in predicting the behavior of these compounds under different conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photoluminescence, are key to understanding the reactivity and potential applications of these compounds. For instance, derivatives of indolizines have been shown to exhibit pH-dependent optical properties, which could be of interest for sensor development or in materials science (Outlaw et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : Various methods have been developed for synthesizing indolizine derivatives and similar compounds, which include reactions like condensation and cyclization. For example, Hassan, Hafez, and Osman (2014) described the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol (Hassan, Hafez, & Osman, 2014).
Chemical Structures and Properties : Studies like the one by Wang et al. (2016) on the synthesis of Novel Indole-Benzimidazole Derivatives provide insights into the chemical structures and properties of these compounds, which are crucial for understanding their potential applications (Wang et al., 2016).
Biological Activities
Cytotoxicity and Anticancer Properties : The cytotoxic activity of synthesized compounds, such as those studied by Hassan et al., is a significant area of research, indicating potential applications in developing anticancer drugs (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Anti-inflammatory Applications : Research by authors like Mahanthesha et al. (2022) on 3-(3-Chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives has shown promising anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity, indicating the potential of these compounds in treating various diseases (Mahanthesha, Suresh, & Naik, 2022).
Photoluminescent Materials : The study by Outlaw et al. (2016) on 6-Amino-8-cyanobenzo[1, 2-b]indolizines, which are photoluminescent materials with pH-dependent optical properties, opens avenues for their application in materials science and optical technologies (Outlaw, Zhou, Bragg, & Townsend, 2016).
Eigenschaften
IUPAC Name |
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-14-6-9-16(25)13-18(14)27-24(30)20-19-5-3-4-12-28(19)22(21(20)26)23(29)15-7-10-17(31-2)11-8-15/h3-13H,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLDOTFWSCZZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B2498697.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}acetamide](/img/structure/B2498698.png)


![N'-(4-chlorophenyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-[4-(dimethylamino)benzyl]urea](/img/structure/B2498703.png)
![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2498706.png)
![1-Benzyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2498707.png)
![2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2498710.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide](/img/structure/B2498711.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-chlorophenyl)butanamide](/img/structure/B2498714.png)
